1-(4-Bromo-2-methoxyphenyl)propan-1-amine
Overview
Description
1-(4-Bromo-2-methoxyphenyl)propan-1-amine is an organic compound that features a bromine atom and a methoxy group attached to a phenyl ring, with a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methoxyphenyl)propan-1-amine typically involves the bromination of 2-methoxyacetophenone followed by a series of reactions to introduce the propylamine group. The process can be summarized as follows:
Bromination: 2-methoxyacetophenone is treated with bromine in the presence of a catalyst to yield 1-(4-Bromo-2-methoxyphenyl)ethanone.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a simpler phenylpropylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 1-(2-methoxyphenyl)-propylamine.
Substitution: 1-(4-Amino-2-methoxyphenyl)-propylamine or 1-(4-Mercapto-2-methoxyphenyl)-propylamine.
Scientific Research Applications
1-(4-Bromo-2-methoxyphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The propylamine chain can facilitate the compound’s entry into cells and its interaction with intracellular targets .
Comparison with Similar Compounds
- 4-Bromo-2-methoxyphenylboronic acid
- 1-(4-Bromo-2-hydroxyphenyl)ethanone
- 2-Bromo-4’-methoxyacetophenone
Comparison: 1-(4-Bromo-2-methoxyphenyl)propan-1-amine is unique due to its specific substitution pattern and the presence of a propylamine chain. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6,9H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGAIUFIGABRQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Br)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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